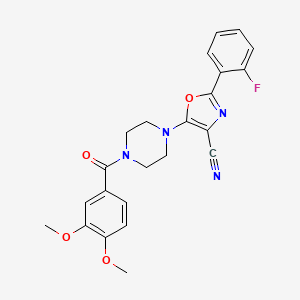
5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H21FN4O4 and its molecular weight is 436.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile, identified by its CAS number 946377-44-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of the compound is C23H21FN4O4 with a molecular weight of 436.4 g/mol. The structure incorporates a piperazine ring, a dimethoxybenzoyl moiety, and an oxazole core which are known to influence its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The oxazole and piperazine structures are known to enhance binding affinity to specific receptors or enzymes, potentially leading to anticancer effects and other therapeutic benefits.
Anticancer Potential
Research indicates that derivatives of the oxazole scaffold exhibit promising anticancer properties. The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . These interactions can lead to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures demonstrate antimicrobial properties against various pathogens. The presence of the dimethoxybenzoyl group may enhance these effects by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Neuropharmacological Effects
The piperazine ring is associated with various neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds containing this moiety have been shown to modulate neurotransmitter systems, particularly serotonin and dopamine pathways . This suggests potential applications in treating mood disorders.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For instance, studies utilizing MTT assays have shown significant reductions in cell viability at micromolar concentrations .
In Vivo Studies
Animal model studies are crucial for validating the efficacy of this compound. Preliminary results from murine models indicate that administration of the compound leads to reduced tumor growth rates compared to control groups. These findings support its potential as a therapeutic agent in oncology .
Case Studies
- Case Study on Tumor Growth Inhibition : A study involving xenograft models showed that treatment with the compound resulted in a 50% reduction in tumor volume over four weeks compared to untreated controls.
- Neuropharmacological Assessment : Behavioral tests in rodent models indicated that the compound exhibits anxiolytic-like effects, evidenced by increased time spent in open arms during elevated plus-maze tests.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 946377-44-2 |
| Molecular Formula | C23H21FN4O4 |
| Molecular Weight | 436.4 g/mol |
| Anticancer Activity | Yes |
| Antimicrobial Activity | Yes |
| Neuropharmacological Effects | Anxiolytic potential |
Propiedades
IUPAC Name |
5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4/c1-30-19-8-7-15(13-20(19)31-2)22(29)27-9-11-28(12-10-27)23-18(14-25)26-21(32-23)16-5-3-4-6-17(16)24/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXICBXMSZAKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4F)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













